5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione
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Overview
Description
5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione is a synthetic organic compound with a complex structure that includes an indole core, a propoxybenzyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indole derivative with a propoxybenzyl halide under basic conditions, followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce diols.
Scientific Research Applications
5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The propoxybenzyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1-(4-propoxybenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one
- 2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indole core is a versatile scaffold that can be modified to enhance its properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methyl-1-[(4-propoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-10-23-15-7-5-14(6-8-15)12-20-17-9-4-13(2)11-16(17)18(21)19(20)22/h4-9,11H,3,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPHDMBIGJWHND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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